Dehydroespeletone

Beschreibung

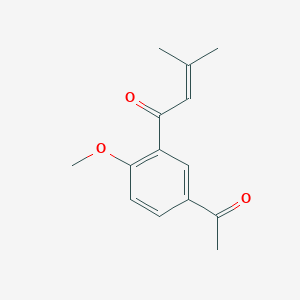

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHUKOQYRGQWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=C(C=CC(=C1)C(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555941 | |

| Record name | 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88076-21-5 | |

| Record name | 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydroespeletone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Dehydroespeletone, a naturally occurring furanosesquiterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines a generalized methodology for its extraction and isolation, designed for professionals in research and drug development.

Natural Sources of this compound

This compound is primarily found within the plant kingdom, specifically in species belonging to the Asteraceae family. The principal genera known to produce this compound are Espeletia and Artemisia.

The Genus Espeletia (Frailejones)

The genus Espeletia, commonly known as 'frailejones', represents the most significant natural source of this compound. These perennial subshrubs are native to the high-altitude páramo ecosystems of the Andes in Colombia, Venezuela, and Ecuador[1]. The thick trunks and succulent, hairy leaves of Espeletia species are characteristic features[1][2]. While numerous species exist within this genus, specific quantitative data on this compound concentrations across different species and plant parts is not extensively detailed in currently available public literature.

Table 1: Known Natural Sources of this compound

| Family | Genus | Common Name | Geographical Distribution |

| Asteraceae | Espeletia | Frailejón | Andes of Colombia, Venezuela, and Ecuador[1] |

| Asteraceae | Artemisia | Wormwood, Mugwort | Diverse, widespread in the Northern Hemisphere |

Isolation and Purification of this compound: A Generalized Protocol

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a generalized methodology based on standard phytochemical techniques for the isolation of furanosesquiterpenoids.

Experimental Protocol:

1. Plant Material Collection and Preparation:

-

Collection: Collect the relevant plant parts (e.g., leaves, stems) from a verified species of Espeletia or Artemisia.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

Solvent Selection: Choose an appropriate organic solvent or a series of solvents with increasing polarity. A common starting point is a nonpolar solvent like hexane or petroleum ether, followed by solvents of intermediate polarity such as dichloromethane or ethyl acetate.

-

Extraction Method:

-

Maceration: Soak the powdered plant material in the selected solvent at room temperature for a period of 24-72 hours with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, employ a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

3. Fractionation:

-

Liquid-Liquid Partitioning: Redissolve the crude extract in a suitable solvent system (e.g., methanol-water) and partition it against a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). This step separates compounds based on their differential solubility.

-

Solid-Phase Extraction (SPE): Alternatively, utilize SPE cartridges with a suitable stationary phase (e.g., silica gel, C18) to fractionate the crude extract. Elute with a stepwise gradient of solvents.

4. Purification by Chromatography:

-

Column Chromatography (CC): This is a critical step for isolating this compound.

-

Stationary Phase: Typically, silica gel (60-120 or 230-400 mesh) is used.

-

Mobile Phase: A gradient of nonpolar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to elute the compounds. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, Prep-HPLC is the method of choice.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of solvents like acetonitrile and water or methanol and water is typically employed.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Workflow Diagram

Caption: Generalized workflow for the isolation and purification of this compound.

Disclaimer: This guide provides a generalized framework for the isolation of this compound. The actual yields and optimal conditions will vary depending on the specific plant source, the concentration of the target compound, and the specific laboratory conditions. Researchers should consult peer-reviewed scientific literature for detailed and validated protocols for specific species.

References

Dehydroespeletone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroespeletone is a naturally occurring compound found in plants of the Espeletia genus, commonly known as "frailejones," which are native to the high-altitude páramo ecosystems of the Andes. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of this compound, with a focus on its anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₈O₃ | |

| Molecular Weight | 246.30 g/mol | |

| CAS Number | 51995-99-4 | [1] |

| Boiling Point | 378.5 ± 42.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Appearance | Powder | [1] |

| Storage | -20°C for 3 years (powder) | [1] |

| -80°C for 1 year (in solvent) | [1] |

Spectroscopic Data

The structural elucidation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy. While specific, publicly available raw spectral data is limited, the following represents a general protocol for acquiring such data.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the compound's protons.

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Spectroscopy: This method reveals the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between protons and carbons, which is crucial for assigning the complete chemical structure.

Isolation of this compound from Espeletia Species

This compound is naturally present in various species of the Espeletia genus. The following is a generalized protocol for its extraction and purification.

Experimental Protocols

Extraction and Isolation Workflow

Caption: Generalized workflow for the isolation and purification of this compound.

-

Plant Material Collection and Preparation: Aerial parts of the Espeletia plant are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with an organic solvent, such as methanol or ethanol, typically using a Soxhlet apparatus or maceration.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound is expected to be in the medium-polarity fraction (e.g., ethyl acetate).

-

Chromatographic Purification: The enriched fraction is further purified using column chromatography on silica gel, with a gradient of solvents of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and subjected to preparative HPLC for final purification to yield the pure compound.

-

Structural Verification: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, primarily NMR and mass spectrometry (MS).

Potential Biological Activity: Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. While specific studies on this compound are limited, related compounds and extracts from Espeletia species have shown inhibitory effects on key inflammatory pathways. The primary targets of interest for anti-inflammatory drug development are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

References

Dehydroespeletone (CAS No. 51995-99-4): A Technical Guide for Researchers

An In-depth Review of the Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Natural Compound

Abstract

Dehydroespeletone, a natural product with the CAS number 51995-99-4, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plants of the Espeletia and Artemisia genera, this compound has demonstrated noteworthy anti-inflammatory, antimicrobial, and cytotoxic properties in preliminary research. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating available data on its physicochemical characteristics, biological activities, and relevant experimental methodologies. The information presented herein aims to facilitate further investigation into the therapeutic potential of this compound.

Physicochemical Properties

This compound is a moderately sized organic molecule with the chemical formula C₁₄H₁₆O₃. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 51995-99-4 | N/A |

| Molecular Formula | C₁₄H₁₆O₃ | [1] |

| Molecular Weight | 232.275 g/mol | [1] |

| Boiling Point | 378.5 ± 42.0 °C | N/A |

| Density | 1.1 ± 0.1 g/mL | N/A |

Table 1: Physicochemical Properties of this compound

Biological Activities and Mechanism of Action

Preliminary studies suggest that this compound possesses a range of biological activities, making it a compound of interest for further pharmacological investigation.

Anti-inflammatory Activity

This compound has been noted for its potential anti-inflammatory properties.[1] While specific studies detailing its mechanism of action are not yet available, the inhibition of inflammatory pathways is a key area of investigation for many natural products. A common target for anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes.[2][3][4][5][6] Natural compounds, including phenols, polyphenols, and various terpenes, have been shown to inhibit the NF-κB pathway.[2][3][4][5]

DOT Diagram of a Generalized NF-κB Signaling Pathway

Caption: Generalized NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Antimicrobial Activity

This compound has also been recognized for its potential antimicrobial effects.[1] The evaluation of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various microbial strains.

Cytotoxic Activity

Initial research indicates that this compound may exhibit cytotoxic activity, suggesting its potential as a candidate for anticancer research. Further studies are required to elucidate its efficacy and selectivity against different cancer cell lines.

Experimental Protocols

While specific experimental data for this compound is limited in publicly available literature, this section provides detailed methodologies for key assays relevant to its reported biological activities. These protocols can serve as a foundation for future research.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[7][8]

Materials:

-

Egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compound (this compound)

-

Reference standard (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2.0 mL of the test compound at various concentrations.

-

Prepare a control solution containing 2.0 mL of distilled water instead of the test compound.

-

Incubate all solutions at 37°C for 15 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

DOT Diagram of the Protein Denaturation Assay Workflow

Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.

Antimicrobial Susceptibility Test: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]

Materials:

-

96-well microtiter plates

-

Bacterial culture

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Test compound (this compound)

-

Positive control antibiotic

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

DOT Diagram of the Broth Microdilution Method

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Materials:

-

96-well plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Test compound (this compound)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

DOT Diagram of the MTT Assay Workflow

References

- 1. This compound [myskinrecipes.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. Broth microdilution susceptibility testing. [bio-protocol.org]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dehydroespeletone: Unraveling the Biological Activity Landscape

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dehydroespeletone, a naturally occurring compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific literature on the biological activity screening of this compound, with a focus on its potential anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

While the body of research on this compound is still emerging, preliminary investigations suggest a range of biological activities that warrant further exploration. This guide aims to summarize the current state of knowledge, including detailed experimental protocols where available, and to highlight the signaling pathways that may be modulated by this compound.

Biological Activity Screening: A Summary of Findings

At present, publicly available, peer-reviewed literature containing specific quantitative data (e.g., IC₅₀ or MIC values) on the biological activities of this compound is limited. General statements in chemical supplier databases indicate that it is researched for its potential anti-inflammatory and antimicrobial properties. However, detailed screening data from primary research articles is not readily accessible.

This guide will, therefore, focus on the established methodologies and conceptual frameworks for screening compounds like this compound for anticancer, anti-inflammatory, and antimicrobial activities. These sections will provide researchers with the necessary protocols to initiate their own investigations into the therapeutic potential of this compound.

Anticancer Activity Screening

The evaluation of a compound's anticancer potential is a critical step in drug discovery. A standard approach involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow for Anticancer Screening

Caption: Workflow for determining the in vitro anticancer activity of this compound using the MTT assay.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit key inflammatory mediators and pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common in vitro model to screen for anti-inflammatory activity. The inhibition of nitric oxide (NO) production, a key inflammatory mediator, is a widely used endpoint.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF-κB Signaling Pathway in Inflammation

Caption: Simplified diagram of the canonical NF-κB signaling pathway leading to inflammation.

Antimicrobial Activity Screening

The discovery of new antimicrobial agents is crucial to combat the rise of antibiotic resistance. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of a potential antimicrobial compound.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a series of two-fold dilutions of this compound in MHB in a 96-well plate.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

Workflow for Antimicrobial MIC Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion and Future Directions

While the current publicly available data on the specific biological activities of this compound is sparse, the established screening methodologies outlined in this guide provide a clear path forward for its investigation. Researchers are encouraged to employ these protocols to generate the quantitative data necessary to build a comprehensive biological activity profile for this compound. Future studies should focus on:

-

Broad-panel screening: Testing this compound against a diverse range of cancer cell lines and microbial pathogens to determine its spectrum of activity.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

-

In vivo studies: Validating the in vitro findings in relevant animal models of cancer, inflammation, and infection.

The systematic application of these research strategies will be instrumental in unlocking the full therapeutic potential of this compound.

Unraveling the Therapeutic Potential of Dehydroespeletone: Acknowledging a Research Frontier

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Natural products, with their vast structural diversity, represent a significant reservoir of potential drug leads. Dehydroespeletone, a natural compound found within the unique flora of the Andean páramos, has emerged as a subject of scientific curiosity. However, a comprehensive investigation into its mechanism of action reveals a landscape ripe for discovery, as detailed, publicly available research on its specific molecular pathways remains limited.

This compound is a chemical constituent isolated from plants of the Espeletia genus, commonly known as 'frailejones'. These remarkable plants are endemic to the high-altitude ecosystems of the Andes. Phytochemical studies have been conducted on various Espeletia species, including Espeletia grandiflora, Espeletia killipii, and Espeletia schultzii, revealing a rich profile of secondary metabolites. These include diterpenes and sesquiterpenes, classes of compounds known for their diverse biological activities. While these studies confirm the presence of a complex chemical milieu within these plants, they also underscore that the biological activities of many individual constituents, including this compound, have been poorly investigated.

The Source of this compound: The Espeletia Genus

The Espeletia genus, belonging to the Asteraceae family, comprises a variety of species that have adapted to the harsh conditions of the páramo. Traditional medicine in the Venezuelan Andes has utilized the resins from these plants for treating respiratory ailments. Scientific investigations into the chemical composition of Espeletia species have primarily focused on their essential oils and resins. These studies have identified numerous compounds, with some analyses highlighting the antimicrobial and antibacterial properties of the essential oils.

A study on the essential oils of five endemic Colombian Espeletia species—Espeletia argentea, Espeletia barclayana, Espeletia killipii, Espeletia summapacis, and Espeletiopsis corymbosa—identified major compounds such as α-pinene, β-pinene, sabinene, p-cymene, and limonene[1][2]. While these findings are valuable, they do not provide specific insights into the mechanism of action of this compound.

Current State of Research: A Call for Deeper Investigation

The current body of scientific literature does not contain in-depth studies detailing the specific signaling pathways or molecular targets of this compound. As such, it is not possible to construct a detailed technical guide on its core mechanism of action, nor are there quantitative data or established experimental protocols specifically for this compound.

The journey to elucidate the mechanism of action of a natural product is a meticulous process, often involving a series of in vitro and in vivo studies. The logical workflow for such an investigation is depicted below.

Figure 1. A generalized workflow for discovering the mechanism of action of a natural product.

Future Directions

The absence of detailed information on this compound's mechanism of action presents a significant opportunity for the scientific community. Future research should focus on:

-

Isolation and Purification: Establishing robust protocols for the isolation and purification of this compound from Espeletia species to ensure a consistent supply for research purposes.

-

In Vitro Screening: Conducting a broad range of in vitro assays to screen for potential biological activities, such as anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.

-

Target Identification: Employing modern drug discovery techniques, including proteomics and transcriptomics, to identify the molecular targets of this compound.

-

Pathway Elucidation: Investigating the downstream signaling pathways modulated by this compound upon binding to its target(s).

-

In Vivo Studies: Validating the in vitro findings in relevant animal models to assess the therapeutic potential and safety profile of this compound.

References

The Dehydroespeletone Biosynthetic Pathway: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydroespeletone, a furanosesquiterpenoid found in plants of the Espeletia genus within the Asteraceae family, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts for synthetic biology applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, supported by representative quantitative data and detailed experimental protocols for pathway elucidation and analysis. While the complete pathway has not been fully elucidated in the literature, this guide presents a scientifically grounded hypothetical pathway based on established principles of sesquiterpenoid biosynthesis in the Asteraceae family.

Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the general isoprenoid pathway, starting with the C15 precursor farnesyl pyrophosphate (FPP). The pathway likely involves an initial cyclization reaction catalyzed by a sesquiterpene synthase (STS), followed by a series of oxidative modifications mediated by cytochrome P450 monooxygenases (CYP450s).

Core Requirements: Data Presentation

Table 1: Representative Enzyme Kinetic Parameters

The following table summarizes representative kinetic data for enzymes analogous to those proposed in the this compound biosynthetic pathway, based on characterized enzymes from other Asteraceae species.

| Enzyme Class | Representative Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Sesquiterpene Synthase | Lactuca sativa Germacrene A Synthase 2 (LsGAS2) | Farnesyl Pyrophosphate (FPP) | 10.9 ± 0.16 | 0.28 ± 0.03 | [1] |

| Sesquiterpene Synthase | Barnadesia spinosa Germacrene A Synthase 1 (BsGAS1) | Farnesyl Pyrophosphate (FPP) | 7.8 ± 0.25 | 0.13 ± 0.01 | [1] |

| Cytochrome P450 | Cichorium intybus Germacrene A Oxidase | Germacrene A | ~5 | N/A | [2] |

| Cytochrome P450 | Helianthus annuus Eupatolide Synthase (HaES) | 8β-hydroxy-germacrene A acid | N/A | N/A | [3] |

Note: N/A indicates that the specific value was not provided in the cited literature, though the enzyme activity was confirmed.

Table 2: Representative Metabolite Concentrations in Asteraceae Species

This table provides an example of the concentrations of related sesquiterpene lactones found in the leaves of an Asteraceae species, which can serve as a benchmark for quantitative analysis of this compound.

| Metabolite | Plant Species | Tissue | Concentration (mg/g dry weight) | Analytical Method | Reference |

| 4β,5-dihydro-2',3'-dihydroxy-15-desoxy-goyazensolide | Eremanthus seidelii | Leaves | 1.5 - 10.5 | HPLC | [4] |

| 4β,5-dihydro-1',2'-epoxy-eremantholide-C | Eremanthus seidelii | Leaves | 0.5 - 5.0 | HPLC | [4] |

Mandatory Visualization: Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Experimental Protocols

Metabolite Extraction and Quantitative Analysis by HPLC-MS/MS

This protocol describes the extraction of sesquiterpenoids from Espeletia leaf tissue and their quantification.

a. Sample Preparation and Extraction:

-

Freeze-dry fresh leaf material and grind to a fine powder using a mortar and pestle with liquid nitrogen.

-

Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (v/v) containing a suitable internal standard (e.g., a commercially available, structurally similar sesquiterpenoid not present in the plant).

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 13,000 x g for 15 minutes.

-

Carefully transfer the supernatant to a new 2 mL tube.

-

Repeat the extraction process (steps 3-7) on the remaining pellet and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

b. HPLC-MS/MS Analysis:

-

Instrumentation: Utilize a high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive and/or negative ESI, depending on the ionization efficiency of this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions for this compound and the internal standard must be optimized by direct infusion of standards.

-

Quantification: Generate a standard curve using a certified reference standard of this compound at a range of concentrations. Calculate the concentration in the plant extracts based on the peak area ratio of the analyte to the internal standard.

-

Caption: Workflow for quantitative analysis of this compound in plant tissue.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol outlines the expression of candidate genes in a microbial host and the subsequent characterization of the recombinant enzymes.

a. Gene Cloning and Expression Vector Construction:

-

Identify candidate sesquiterpene synthase (STS) and CYP450 genes from a transcriptome dataset of Espeletia.

-

Amplify the full-length coding sequences of the candidate genes using PCR with primers containing appropriate restriction sites.

-

Clone the PCR products into a suitable expression vector. For yeast (Saccharomyces cerevisiae) expression, a pESC vector can be used. For E. coli expression of STSs, a pET vector is suitable.

b. Heterologous Expression in Saccharomyces cerevisiae (for CYP450s):

-

Transform the yeast expression vector containing the candidate CYP450 gene into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana cytochrome P450 reductase).

-

Grow the transformed yeast in a selective medium to an OD

600of 0.6-0.8. -

Induce protein expression by transferring the cells to a galactose-containing medium.

-

Incubate for 48-72 hours at a reduced temperature (e.g., 20-25 °C).

-

Harvest the cells by centrifugation.

c. Enzyme Assays:

-

STS Assay:

-

Prepare a cell-free extract from the recombinant E. coli or yeast cells expressing the STS.

-

Incubate the cell-free extract with FPP in a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl

2, 5 mM DTT) at 30 °C for 1-2 hours. -

Overlay the reaction with an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene products.

-

Analyze the organic layer by GC-MS to identify the product (e.g., germacrene A).

-

-

CYP450 Assay:

-

Prepare microsomes from the recombinant yeast cells expressing the CYP450.

-

Incubate the microsomes with the putative substrate (e.g., germacrene A or a subsequent intermediate) in a buffer containing a source of reducing equivalents (NADPH) and a cytochrome P450 reductase.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by GC-MS or HPLC-MS to identify the oxidized products.

-

Caption: Workflow for functional characterization of biosynthetic enzymes.

In Vivo Gene Function Analysis using Virus-Induced Gene Silencing (VIGS)

This protocol describes a method to downregulate the expression of candidate genes in Espeletia to confirm their role in this compound biosynthesis. This method is adapted from protocols developed for other Asteraceae species like Gerbera hybrida.[5]

a. VIGS Vector Construction:

-

Select a 200-400 bp fragment of the target gene (e.g., a candidate Germacrene A Synthase or CYP450) that is unique to that gene to avoid off-target silencing.

-

Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

b. Agroinfiltration:

-

Transform the pTRV1 vector and the pTRV2 construct containing the gene fragment into separate Agrobacterium tumefaciens strains (e.g., GV3101).

-

Grow liquid cultures of both strains to an OD

600of 1.0-1.5. -

Harvest the bacteria by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES, pH 5.6, 10 mM MgCl

2, 200 µM acetosyringone). -

Incubate the resuspended bacteria at room temperature for at least 3 hours.

-

Mix the cultures containing pTRV1 and the pTRV2 construct in a 1:1 ratio.

-

Infiltrate the bacterial suspension into the leaves of young Espeletia plants using a needleless syringe.

c. Analysis of Silenced Plants:

-

After 2-3 weeks, observe the plants for any visible phenotypes. A phytoene desaturase (PDS) gene fragment can be used as a positive control for silencing, which results in photobleaching.

-

Harvest leaf tissue from both silenced and control (empty vector) plants.

-

Confirm the downregulation of the target gene transcript levels using quantitative real-time PCR (qRT-PCR).

-

Perform metabolite analysis as described in Protocol 1 to determine if the concentration of this compound and its proposed intermediates is reduced in the silenced plants.

Conclusion

The elucidation of the this compound biosynthetic pathway presents an exciting opportunity for both fundamental plant science and applied biotechnology. The proposed pathway, involving a germacrene A synthase and a series of cytochrome P450-mediated oxidations, provides a solid framework for future research. The experimental protocols detailed in this guide offer robust methodologies for researchers to identify and characterize the specific genes and enzymes involved, quantify the target metabolite, and ultimately pave the way for the metabolic engineering of this compound production in microbial or plant-based systems. Further research focusing on the functional characterization of genes from Espeletia species will be critical to fully unravel this intriguing biosynthetic pathway.

References

- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Acid-Induced Rearrangement of Epoxygermacranolides: Synthesis of Furanoheliangolides and Cadinanes from Nobilin - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroespeletone: A Technical Guide to its Antioxidant Potential

Disclaimer: Scientific literature directly investigating the antioxidant properties of dehydroespeletone is limited. This guide leverages available research on the structurally similar and well-studied compound, Dehydroepiandrosterone (DHEA), as a predictive model for the potential antioxidant mechanisms and activity of this compound. All data and pathways described herein are based on studies of DHEA and should be considered as a theoretical framework for this compound pending direct experimental verification.

Executive Summary

This compound, a natural compound, is postulated to possess significant antioxidant potential, primarily through the modulation of endogenous antioxidant defense systems. Drawing parallels from the extensive research on Dehydroepiandrosterone (DHEA), this document outlines the plausible mechanisms of action, presents quantitative data from relevant studies, provides detailed experimental protocols for assessing antioxidant activity, and visualizes the key signaling pathways and workflows. The central hypothesis is that this compound, much like DHEA, can mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as a novel antioxidant agent.

Quantitative Data on Antioxidant Effects

The antioxidant effects of DHEA, used here as a proxy for this compound, have been quantified in various studies. These effects are multifaceted, ranging from direct radical scavenging to the upregulation of endogenous antioxidant enzymes. The following table summarizes key quantitative findings from preclinical studies.

| Parameter | Model System | Treatment Details | Key Findings | Reference |

| Lipid Peroxidation | Older Humans | 85 mg/day DHEA for 3 weeks | Significant reduction in serum lipid peroxidation. | [1] |

| Vitamin E-deficient rats | DHEA administration | Ameliorated lipid peroxidation in the liver. | [2] | |

| Antioxidant Enzyme Activity | Young and Old Rats | 10 mg/kg DHEA for 5 weeks | - Increased total glutathione (GSH) content by 17% and reduced GSH by 22%.- Increased p-Akt/Akt ratio by 36%. | [3] |

| Rat Hepatocellular Carcinogenesis Model | DHEA supplementation | Decreased NADPH-dependent antioxidant enzyme activity, suggesting a modulatory role. | [4] | |

| Nrf2 Pathway Activation | Iron-induced Epilepsy in Rats | DHEA treatment for 14 and 21 days | Upregulation of Nrf2, HO-1, and NQO-1. | [5] |

| H2O2-induced Oxidative Stress in Muscle Cells | DHEA pretreatment | Stimulated the activation of Nrf2 and the expression of HO-1. | [6][7] | |

| Reactive Oxygen Species (ROS) | H2O2-induced Toxicity in Muscle Cells | DHEA pretreatment | Reduction of intracellular accumulation of ROS. | [6][7] |

Core Antioxidant Mechanism: The Nrf2 Signaling Pathway

The primary mechanism by which this compound is proposed to exert its antioxidant effects is through the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or upon stimulation by compounds like DHEA, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding event initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and regeneration.

Caption: Postulated Nrf2 signaling pathway activation by this compound.

Experimental Protocols

The following sections provide detailed methodologies for common in vitro assays used to evaluate the antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Dissolve the test compound and positive control in the same solvent used for the DPPH solution to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay:

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test sample or positive control to the wells.

-

For the blank, add 100 µL of the solvent instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

Caption: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.[9]

-

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

Assay:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 10 µL of the different concentrations of the test sample or positive control to the wells.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.[11]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Positive control (e.g., Ferrous sulfate, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]

-

Assay:

-

Add 180 µL of the FRAP reagent to each well.

-

Add 20 µL of the test sample, positive control, or blank (solvent) to the wells.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.[13]

-

Measurement: Measure the absorbance at 593 nm.[13]

-

Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄) and is expressed as FRAP units or equivalents.

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Materials:

-

Biological sample (e.g., tissue homogenate, plasma)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

MDA standard

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., RIPA buffer).[14]

-

Protein Precipitation: Add an equal volume of TCA solution to the sample to precipitate proteins. Centrifuge to collect the supernatant.

-

Reaction:

-

Cooling and Measurement: Cool the samples on ice and then measure the absorbance of the supernatant at 532 nm.[15]

-

Calculation: The concentration of TBARS is calculated from a standard curve of MDA and is typically expressed as nmol/mg of protein.

Western Blot for Nrf2 and HO-1 Expression

This technique is used to detect and quantify the levels of specific proteins, such as Nrf2 and HO-1, in cell or tissue lysates, providing evidence for the activation of the Nrf2 pathway.

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease inhibitors

-

Bradford assay kit for protein quantification

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer and determine the protein concentration using the Bradford assay.[17]

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add ECL detection reagent.

-

Imaging and Analysis: Visualize the protein bands using an imaging system. The band intensities can be quantified using software like ImageJ, and the expression of target proteins is normalized to the loading control.[17]

Caption: A streamlined workflow for Western blot analysis.

Conclusion and Future Directions

The available evidence on DHEA strongly suggests that this compound holds significant promise as a potent antioxidant agent. Its likely mechanism of action via the Nrf2 signaling pathway positions it as a compelling candidate for further investigation in the context of diseases associated with oxidative stress. Future research should focus on direct experimental validation of the antioxidant effects of this compound using the assays detailed in this guide. Furthermore, in vivo studies are warranted to assess its bioavailability, safety profile, and efficacy in preclinical models of oxidative stress-related pathologies. The exploration of this compound and its derivatives could pave the way for the development of novel therapeutics for a range of debilitating diseases.

References

- 1. Antioxidant activity of dioscorea and dehydroepiandrosterone (DHEA) in older humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehydroepiandrosterone alters vitamin E status and prevents lipid peroxidation in vitamin E-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydroepiandrosterone improves hepatic antioxidant reserve and stimulates Akt signaling in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydroepiandrosterone supplement increases malate dehydrogenase activity and decreases NADPH-dependent antioxidant enzyme activity in rat hepatocellular carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DHEA Alleviates Oxidative Stress of Muscle Cells via Activation of Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 13. ultimatetreat.com.au [ultimatetreat.com.au]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 16. himedialabs.com [himedialabs.com]

- 17. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]

Methodological & Application

Application Note & Protocol: HPLC Analysis of Dehydroespeletone

This document provides a detailed protocol for the quantitative analysis of Dehydroespeletone in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a natural product found in species of the Asteraceae family and is of interest for its potential biological activities.[1] This protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[2][3] This application note describes a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. As a sesquiterpene lactone, this compound can be effectively separated and quantified using a C18 stationary phase and a polar mobile phase.[4][5][6] The method outlined below is based on established principles for the analysis of similar natural products and provides a robust starting point for method development and validation.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: this compound reference standard (purity ≥98%).

-

Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-100% B25-30 min: 100% B30.1-35 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 30% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below:

-

Extraction: Accurately weigh a known amount of the homogenized sample and extract with a suitable solvent (e.g., methanol or acetonitrile) using sonication or shaking.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical data for key method validation parameters to demonstrate the expected performance of this HPLC method.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of HPLC components for this compound analysis.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Determining Dehydroespeletone Cytotoxicity using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroespeletone, a natural compound of interest, holds potential for investigation as a cytotoxic agent in cancer research and drug development. Assessing its ability to induce cell death is a critical first step in its evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and colorimetric method for evaluating the in vitro cytotoxic effects of compounds on cultured cell lines.[1][2][3] This assay quantifies cell viability by measuring the metabolic activity of living cells, specifically the activity of mitochondrial dehydrogenases.[3] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]

These application notes provide a comprehensive protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines. While specific data on this compound is limited, the methodologies outlined are based on established protocols for natural compounds and related molecules like Dehydroepiandrosterone (DHEA), which has demonstrated cytotoxic and anti-proliferative effects on various cancer cell lines, including cervical and breast cancer.[5][6][7]

Principle of the MTT Assay

The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting the soluble yellow salt into an insoluble purple formazan.[1][2][3] This reduction only occurs in metabolically active cells.[4] The resulting formazan crystals are then dissolved in a solubilization solution, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[4]

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line and specific experimental conditions.

Materials and Reagents:

-

This compound (stock solution prepared in a suitable solvent like DMSO)

-

Selected cancer cell line(s) (e.g., MCF-7, HeLa, PC-3)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered and protected from light)[8][9]

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol, or 10% SDS in 0.01 M HCl)[9]

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette and sterile pipette tips

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

To avoid the "edge effect," it is recommended to fill the perimeter wells with sterile PBS or medium without cells.[8]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in serum-free medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells.

-

Include control wells:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

-

Untreated Control: Cells in culture medium only.

-

Blank: Medium only (no cells) for background subtraction.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[10]

-

Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible. The incubation time can be optimized for the specific cell line.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Mix gently by pipetting or shaking the plate for about 15 minutes at room temperature to ensure complete solubilization.[4]

-

-

Absorbance Measurement:

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

-

-

Determine the IC50 value:

-

The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes a 50% reduction in cell viability.

-

Plot a dose-response curve with the percentage of cell viability against the logarithm of the this compound concentration.

-

The IC50 value can be determined from this curve using non-linear regression analysis.

-

Data Presentation

Quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxic Effect of this compound on [Cancer Cell Line Name] after [Time] Hours of Treatment

| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |

| 0 (Untreated Control) | [Value] | 100 |

| [Concentration 1] | [Value] | [Value] |

| [Concentration 2] | [Value] | [Value] |

| [Concentration 3] | [Value] | [Value] |

| [Concentration 4] | [Value] | [Value] |

| [Concentration 5] | [Value] | [Value] |

| IC50 (µM) | \multicolumn{2}{ | c |

SD: Standard Deviation

Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language):

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

While the precise signaling pathways activated by this compound leading to cytotoxicity are yet to be fully elucidated, apoptosis (programmed cell death) is a common mechanism for natural cytotoxic compounds. The intrinsic (mitochondrial) pathway is a key regulator of apoptosis.

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Potential Signaling Pathways

Studies on the related compound Dehydroepiandrosterone (DHEA) suggest potential mechanisms of action that may be relevant for this compound. These include:

-

Induction of Apoptosis: DHEA has been shown to induce apoptosis in neural precursor cells.[11] This process often involves the activation of caspases, a family of proteases central to the execution of programmed cell death.

-

Modulation of Survival Pathways: DHEA can influence cell survival signaling pathways such as the Akt pathway.[11] Inhibition of pro-survival pathways can lead to increased cell death.

-

Oxidative Stress: Some natural compounds exert their cytotoxic effects by inducing oxidative stress. DHEA has been shown to alleviate oxidative stress in certain contexts, but its derivatives could potentially have pro-oxidant effects in cancer cells, leading to apoptosis.[12] The Nrf2/ARE signaling pathway is a key regulator of the cellular response to oxidative stress.[12]

Further investigation into these and other pathways, such as the MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival, would be necessary to fully understand the mechanism of this compound-induced cytotoxicity.[13]

Conclusion

The MTT assay provides a robust and high-throughput method for the initial assessment of this compound's cytotoxic activity. The detailed protocol and data analysis guidelines presented here offer a solid framework for researchers. Subsequent studies should focus on elucidating the specific molecular mechanisms and signaling pathways involved in this compound-mediated cell death to further evaluate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. biopioneer.com.tw [biopioneer.com.tw]

- 5. Dehydroepiandrosterone inhibits proliferation and suppresses migration of human cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydroepiandrosterone inhibits events related with the metastatic process in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of dehydroepiandrosterone on proliferation, migration, and death of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dehydroepiandrosterone alleviates oxidative stress and apoptosis in iron-induced epilepsy via activation of Nrf2/ARE signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of Dehydroepiandrosterone (DHEA)

Disclaimer: Initial searches for "Dehydroespeletone" did not yield specific scientific literature regarding its in vitro anti-inflammatory properties. The following information is provided for Dehydroepiandrosterone (DHEA) , a compound with a similar name and well-documented anti-inflammatory effects, assuming a potential misspelling in the original query.

These application notes provide an overview of the in vitro assays used to characterize the anti-inflammatory effects of Dehydroepiandrosterone (DHEA). The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Dehydroepiandrosterone (DHEA) is a steroid hormone that has demonstrated a range of biological activities, including immunomodulatory and anti-inflammatory effects. In vitro studies are crucial for elucidating the mechanisms by which DHEA exerts its anti-inflammatory action. Key mechanisms include the modulation of pro- and anti-inflammatory cytokine production and the inhibition of major inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the anti-inflammatory effects of DHEA.

Table 1: Effect of DHEA on Cytokine Production in Murine Spleen Cells

| Cytokine | Stimulant | DHEA Concentration | Effect | Reference |

| IL-1 | LPS | 6 µM | Significantly reduced | [1] |

| IL-2 | ConA/LPS | 6 µM | Significantly reduced | [1] |

| IFN-γ | ConA/LPS | 6 µM | Significantly reduced | [1] |

| IL-10 | ConA/LPS | Increasing concentrations | Significantly increased | [1] |

| TNF-α | ConA/LPS | Not specified | No effect | [1] |

| IL-4 | ConA/LPS | Not specified | No effect | [1] |

| IL-6 | ConA/LPS | Not specified | No effect | [1] |

Table 2: Effect of DHEA on Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | DHEA Concentration | Effect | Reference |

| IL-5 | 10 µM | Suppressed to 24.0±7.8% in subjects with AHR | [2] |

| IFN-γ | 10 µM | Suppressed to 29.7±7.0% in subjects with AHR | [2] |

| IL-10 | Dose-dependent | Significantly suppressed | [2] |

Table 3: Effect of DHEA-Sulfate (DHEAS) on Inflammatory Markers in Human Aortic Endothelial Cells (HAECs)

| Inflammatory Marker | Stimulant | DHEAS Concentration | Effect | Reference |

| IL-8 Gene Expression | TNF-α | Not specified | Reduced nearly 5-fold | [3] |

| ICAM-1 Gene Expression | TNF-α | Not specified | Reduced 2-fold | [3] |

| VCAM-1 Surface Expression | TNF-α | 1 mM | Reduced to 6.6% | [3] |

Experimental Protocols

Lipopolysaccharide (LPS)-Stimulated Cytokine Production in Macrophages

This protocol describes how to assess the effect of DHEA on the production of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in a macrophage cell line (e.g., RAW 264.7) stimulated with LPS.

Materials:

-